Bis(2-chloroethyl)ethylamine
Overview
Description
Bis(2-chloroethyl)ethylamine: is an organic compound with the formula C₂H₅N(CH₂CH₂Cl)₂. It is a nitrogen mustard, a class of compounds known for their alkylating properties. This compound is a colorless to pale yellow oily liquid with a faint fishy or musty odor. It has been historically used as a chemical warfare agent due to its vesicant properties, but it also has applications in medicinal chemistry as an alkylating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)ethylamine can be synthesized by reacting diethanolamine with thionyl chloride. The reaction involves the following steps:
- Diethanolamine is dissolved in dichloroethane.
- Thionyl chloride is added to the solution, forming a solid suspension.
- The mixture is warmed to 50°C, dissolving the suspension.
- The reaction mixture is then refluxed for several hours to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)ethylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of diols.
Cyclization Reactions: The compound can cyclize to form aziridinium ions, which are highly reactive intermediates.
Hydrolysis: In the presence of water, this compound can hydrolyze to form toxic intermediates.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Cyclization Conditions: Cyclization to form aziridinium ions typically occurs under basic conditions.
Hydrolysis Conditions: Hydrolysis reactions are often carried out in aqueous solutions at varying pH levels.
Major Products:
Diols: Formed from substitution reactions with hydroxide ions.
Aziridinium Ions: Formed during cyclization reactions.
Toxic Intermediates: Formed during hydrolysis reactions.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)ethylamine is used as a building block in the synthesis of various organic compounds, including piperazine derivatives. It serves as an intermediate in the production of pharmaceuticals and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is used as an alkylating agent in chemotherapy. It forms DNA cross-links, which inhibit DNA replication and transcription, leading to cell death. This property makes it useful in the treatment of certain cancers .
Industry: The compound is used in the production of rubber chemicals, dyes, and other industrial products. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
Bis(2-chloroethyl)ethylamine exerts its effects through alkylation. The compound forms aziridinium ions, which then react with nucleophilic sites on DNA, such as the N-7 position of guanine. This reaction leads to the formation of DNA cross-links, which disrupt the DNA structure and function. The resulting DNA damage triggers cell death pathways, making this compound effective as a chemotherapeutic agent .
Comparison with Similar Compounds
Bis(2-chloroethyl)methylamine (HN2): Another nitrogen mustard with similar alkylating properties.
Tris(2-chloroethyl)amine (HN3): A more potent nitrogen mustard with three chloroethyl groups.
Sulfur Mustard: A related compound with sulfur instead of nitrogen, known for its use as a chemical warfare agent.
Uniqueness: Bis(2-chloroethyl)ethylamine is unique due to its specific structure, which allows it to form aziridinium ions efficiently. This property makes it particularly effective in forming DNA cross-links, distinguishing it from other alkylating agents .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZPGHOJMQTOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N, Array | |
Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |
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Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |
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DSSTOX Substance ID |
DTXSID0060220 | |
Record name | Ethylbis(2-chloroethyl)amine | |
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Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ETHYLBIS(2-CHLOROETHYL)AMINE | |
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Boiling Point |
185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition | |
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Flash Point |
High enough not to interfere with military use of the agent (EPA, 1998) | |
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Solubility |
In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor | |
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Density |
1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09 | |
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Vapor Density |
5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03 | |
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Mechanism of Action |
...The chloroethylamines (or metabolites) react readily with important groups of proteins and nucleic acids. They transfer alkyl groups to essential cell constituents by combining with amino, sulfhydryl, carboxyl, and phosphate groups. ...The alkylation of DNA and, more specifically, guanine, results in the formation of single strand breaks or interstrand crosslinks and, ultimately, in an inhibition of DNA synthesis. A marked decrease of the RNA chain length in both nucleoplasm and nucleolus of some cells... under the influence of nitrogen mustard has been proved. Lesions can be produced which affect base pairing during DNA replication and cause permanent genetic alterations or tumor initiation. /Chloroethylamines/ | |
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Color/Form |
Colorless/pale yellow liquid | |
CAS No. |
538-07-8 | |
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Melting Point |
-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/ | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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